molecular formula C7H7Br2NO2S B2680086 (2,3-Dibromophenyl)methanesulfonamide CAS No. 2243504-88-1

(2,3-Dibromophenyl)methanesulfonamide

Cat. No.: B2680086
CAS No.: 2243504-88-1
M. Wt: 329.01
InChI Key: NTJLCSGLVIHDEK-UHFFFAOYSA-N
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Description

(2,3-Dibromophenyl)methanesulfonamide is an organosulfur compound with the molecular formula C7H7Br2NO2S. It is characterized by the presence of two bromine atoms attached to a phenyl ring and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dibromophenyl)methanesulfonamide typically involves the bromination of phenylmethanesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (2,3-Dibromophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,3-Dibromophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dibromophenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atoms and the sulfonamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • (2,4-Dibromophenyl)methanesulfonamide
  • (3,4-Dibromophenyl)methanesulfonamide
  • (2,3-Dichlorophenyl)methanesulfonamide

Comparison: (2,3-Dibromophenyl)methanesulfonamide is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and potency in various applications .

Properties

IUPAC Name

(2,3-dibromophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJLCSGLVIHDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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